
(3R,4S)-吡咯烷-3,4-二醇
描述
(3R,4S)-Pyrrolidine-3,4-diol is a chiral compound featuring a pyrrolidine ring with hydroxyl groups attached to the third and fourth carbon atoms
科学研究应用
(3R,4S)-Pyrrolidine-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity and chiral properties.
作用机制
Target of Action
The primary target of (3R,4S)-pyrrolidine-3,4-diol is the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase . This enzyme plays a crucial role in the methionine salvage pathway and purine salvage pathway, which are essential for the growth and survival of many organisms .
Mode of Action
The compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function
Biochemical Pathways
The inhibition of the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase affects the methionine salvage pathway and purine salvage pathway . These pathways are involved in the recycling of methionine and purine bases, respectively, which are essential components of proteins and nucleic acids .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of the target enzyme by (3R,4S)-pyrrolidine-3,4-diol could potentially lead to a disruption in the methionine and purine salvage pathways . This could affect the growth and survival of organisms that rely on these pathways.
Action Environment
The action, efficacy, and stability of (3R,4S)-pyrrolidine-3,4-diol can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the organism in which the compound is acting .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-pyrrolidine-3,4-diol can be achieved through several methods. One common approach involves the stereoselective reduction of pyrrolidine-3,4-dione. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is achieved .
Another method involves the use of organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters . These methods allow for the precise control of stereochemistry, which is crucial for the biological activity of the compound.
Industrial Production Methods: Industrial production of (3R,4S)-pyrrolidine-3,4-diol often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: (3R,4S)-Pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form pyrrolidine derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrrolidine-3,4-dione.
Reduction: Various pyrrolidine derivatives depending on the reducing agent and conditions.
Substitution: Substituted pyrrolidine derivatives with different functional groups replacing the hydroxyl groups.
相似化合物的比较
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups and biological activities.
Prolinol: A hydroxylated pyrrolidine derivative used in similar applications.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological properties.
Uniqueness: (3R,4S)-Pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound in the synthesis of chiral molecules and in the development of new pharmaceuticals.
属性
IUPAC Name |
(3S,4R)-pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537032 | |
| Record name | (3R,4S)-Pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131565-87-2 | |
| Record name | (3R,4S)-Pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3,4-Pyrrolidinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


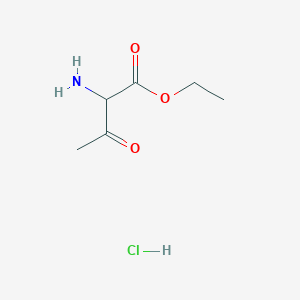


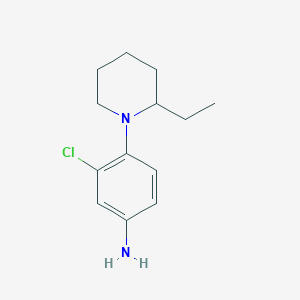


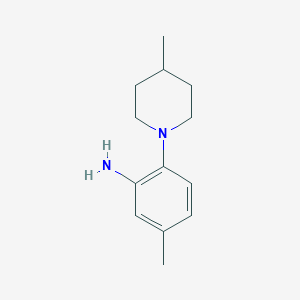


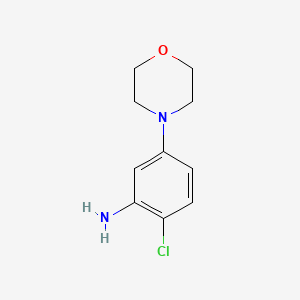
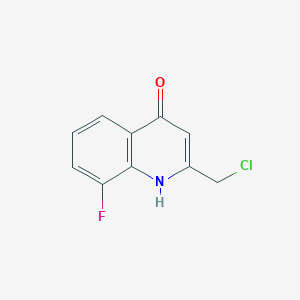

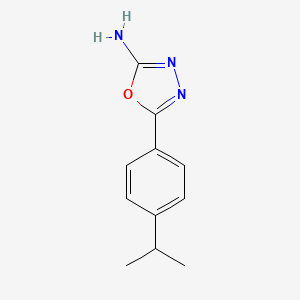
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
